molecular formula C8H7BrO2 B1266419 4-Bromo-3-methylbenzoic acid CAS No. 7697-28-1

4-Bromo-3-methylbenzoic acid

Cat. No. B1266419
CAS RN: 7697-28-1
M. Wt: 215.04 g/mol
InChI Key: KWVXDZLVCISXIB-UHFFFAOYSA-N
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Patent
US08222248B2

Procedure details

A mixture of methyl-4-bromo-3-methylbenzoate (400 mg) in 2N NaOH aqueous solution (3 mL) and THF (5 mL) was stirred at room temperature for 16 h. The mixture was washed with Et2O. The aqueous layer was acidified with 4N HCl aqueous solution, extracted with EtOAc. The organic extracts were dried over Na2SO4, filtered and concentrated under reduced pressure to give 4-bromo-3-methyl-benzoic acid as white powder: MS (m/z) 215 (M+1); 1H NMR (CD3OD, 400 MHz) δ 7.95 (s, 1H), 7.76 (d, 1H), 7.64 (d, 1H), 2.47 (s, 3H).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[C:6]([CH3:11])[CH:5]=1>[OH-].[Na+].C1COCC1>[Br:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]([OH:12])=[O:2])=[CH:5][C:6]=1[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)Br)C)=O
Name
Quantity
3 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with Et2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.